Cas no 2171652-70-1 (3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid)

3-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and a carboxyl-terminated ethylene glycol spacer that enhances solubility and flexibility during solid-phase peptide assembly. The 5-methylhex-4-enamido moiety introduces an aliphatic unsaturated side chain, offering potential for further functionalization or conjugation. This compound is particularly valuable in the synthesis of complex peptides, where its balanced reactivity and steric properties contribute to high coupling efficiency and minimal side reactions. Suitable for automated synthesizers, it provides reliable performance in demanding peptide chemistry workflows.
3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid structure
2171652-70-1 structure
Product name:3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid
CAS No:2171652-70-1
MF:C27H32N2O6
Molecular Weight:480.552787780762
CID:6317875
PubChem ID:165761574

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid
    • EN300-1552363
    • 2171652-70-1
    • 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
    • インチ: 1S/C27H32N2O6/c1-18(2)11-12-24(26(32)28-14-16-34-15-13-25(30)31)29-27(33)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-11,23-24H,12-17H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: JJSUELPYOWAPJI-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCCOCCC(=O)O)=O)C/C=C(\C)/C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.22603674g/mol
  • 同位素质量: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 13
  • 複雑さ: 728
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 114Ų

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1552363-50mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
50mg
$2829.0 2023-09-25
Enamine
EN300-1552363-1000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
1000mg
$3368.0 2023-09-25
Enamine
EN300-1552363-500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
500mg
$3233.0 2023-09-25
Enamine
EN300-1552363-0.25g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1552363-5000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
5000mg
$9769.0 2023-09-25
Enamine
EN300-1552363-100mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
100mg
$2963.0 2023-09-25
Enamine
EN300-1552363-2500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
2500mg
$6602.0 2023-09-25
Enamine
EN300-1552363-250mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
250mg
$3099.0 2023-09-25
Enamine
EN300-1552363-10000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
10000mg
$14487.0 2023-09-25
Enamine
EN300-1552363-1.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]ethoxy}propanoic acid
2171652-70-1
1g
$3368.0 2023-06-05

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid 関連文献

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acidに関する追加情報

Introduction to 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid (CAS No. 2171652-70-1)

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid, identified by its CAS number 2171652-70-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structure, combines multiple functional groups that make it a promising candidate for various biochemical applications. The presence of a fluoren-9-yl moiety, a methylenebis(methoxycarbonyl)amino group, and an amide linkage, along with a methylhex-4-enyl side chain, contributes to its unique chemical properties and potential biological activities.

The structural complexity of 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid positions it as a versatile building block in the development of novel therapeutic agents. The fluoren-9-yl substituent is particularly noteworthy, as fluorene derivatives are widely recognized for their stability and luminescent properties, making them valuable in both pharmaceuticals and materials science. This feature could be leveraged in drug design to enhance bioavailability or to serve as a fluorescent probe in biochemical assays.

In recent years, there has been a surge in research focused on developing molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The amide and ether functionalities present in 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid are key pharmacophores that can interact with target proteins and enzymes. The methylenebis(methoxycarbonyl)amino group, in particular, is reminiscent of amino acid mimetics that have been successfully used in the development of protease inhibitors and other enzyme-targeting agents.

One of the most compelling aspects of this compound is its potential to serve as a precursor for more complex molecules through further chemical modifications. For instance, the carboxylic acid group at the end of the molecule can be coupled with various amine-containing substrates via peptide coupling reactions, while the hydroxyl group within the ether linkage offers opportunities for etherification or phosphorylation reactions. These modifications could lead to the synthesis of novel analogs with tailored biological activities.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such complex molecules with high precision. Molecular docking studies using 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid have suggested potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, the fluoren-9-yl moiety may facilitate cell-penetrating properties when incorporated into larger peptidomimetic structures.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The multi-step process involves protecting group strategies to handle the reactive functional groups effectively. The use of advanced catalytic methods, such as transition metal-catalyzed cross-coupling reactions, could streamline the synthesis while maintaining high yields and purity. Given the growing interest in green chemistry principles, efforts are being made to develop solvent-free or aqueous-phase synthetic routes to minimize environmental impact.

In conclusion, 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidoethoxy}propanoic acid (CAS No. 2171652-70-1) represents a significant advancement in medicinal chemistry due to its complex structure and multifunctional nature. Its potential applications in drug discovery, particularly in modulating inflammatory and degenerative diseases, make it a valuable asset for research laboratories worldwide. As synthetic methodologies continue to evolve, we can expect even more innovative uses for this compound in the future.

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